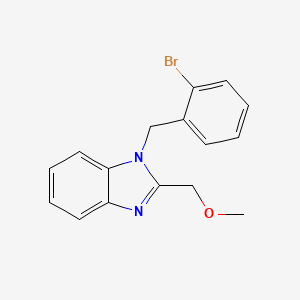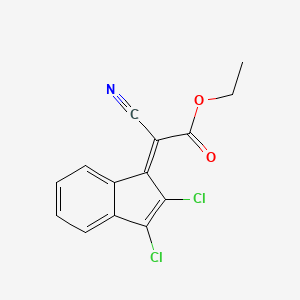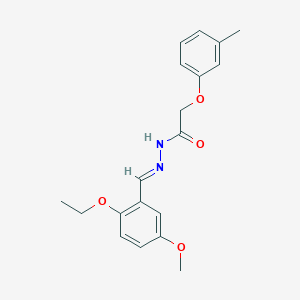
1-(2-bromobenzyl)-2-(methoxymethyl)-1H-benzimidazole
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-(2-bromobenzyl)-2-(methoxymethyl)-1H-benzimidazole is a chemical compound that has gained significant attention from the scientific community due to its potential use in various fields, including medicinal chemistry, pharmacology, and biochemistry. This compound has shown promising results in the treatment of various diseases, including cancer, inflammation, and infections.
Mechanism of Action
The mechanism of action of 1-(2-bromobenzyl)-2-(methoxymethyl)-1H-benzimidazole is not fully understood. However, studies have suggested that this compound may work by inhibiting various enzymes and proteins involved in cancer cell growth, inflammation, and bacterial and fungal infections.
Biochemical and physiological effects:
1-(2-bromobenzyl)-2-(methoxymethyl)-1H-benzimidazole has been shown to have various biochemical and physiological effects. Studies have suggested that this compound may induce apoptosis (programmed cell death) in cancer cells, inhibit the production of pro-inflammatory cytokines, and reduce oxidative stress. Additionally, 1-(2-bromobenzyl)-2-(methoxymethyl)-1H-benzimidazole has been shown to have antibacterial and antifungal effects.
Advantages and Limitations for Lab Experiments
The advantages of using 1-(2-bromobenzyl)-2-(methoxymethyl)-1H-benzimidazole in lab experiments include its potential use in various fields, including medicinal chemistry, pharmacology, and biochemistry. This compound has shown promising results in the treatment of various diseases, making it a potential candidate for further research. However, the limitations of using this compound in lab experiments include its potential toxicity and the need for further studies to fully understand its mechanism of action.
Future Directions
There are several future directions for research on 1-(2-bromobenzyl)-2-(methoxymethyl)-1H-benzimidazole. Some of these include:
1. Further studies to fully understand the mechanism of action of this compound.
2. Studies to optimize the synthesis method for this compound to improve its yield and purity.
3. Studies to investigate the potential use of this compound in combination with other drugs for the treatment of cancer, inflammation, and bacterial and fungal infections.
4. Studies to investigate the potential use of this compound in animal models to assess its safety and efficacy.
5. Studies to investigate the potential use of this compound in the development of new drugs for the treatment of various diseases.
Conclusion:
In conclusion, 1-(2-bromobenzyl)-2-(methoxymethyl)-1H-benzimidazole is a chemical compound that has shown potential in various scientific research applications, including medicinal chemistry, pharmacology, and biochemistry. This compound has shown promising results in the treatment of various diseases, including cancer, inflammation, and infections. Further research is needed to fully understand its mechanism of action and potential use in the development of new drugs for the treatment of various diseases.
Synthesis Methods
1-(2-bromobenzyl)-2-(methoxymethyl)-1H-benzimidazole can be synthesized by reacting 2-(methoxymethyl)-1H-benzimidazole with 2-bromobenzyl bromide in the presence of a base, such as potassium carbonate. The reaction takes place in an organic solvent, such as dimethyl sulfoxide (DMSO), and is carried out under reflux conditions. The resulting product is then purified by column chromatography to obtain pure 1-(2-bromobenzyl)-2-(methoxymethyl)-1H-benzimidazole.
Scientific Research Applications
1-(2-bromobenzyl)-2-(methoxymethyl)-1H-benzimidazole has shown potential in various scientific research applications, including medicinal chemistry, pharmacology, and biochemistry. This compound has been studied extensively for its anti-cancer properties and has shown promising results in inhibiting the growth of cancer cells. It has also been studied for its anti-inflammatory properties and has shown potential in the treatment of inflammatory diseases such as rheumatoid arthritis. Additionally, 1-(2-bromobenzyl)-2-(methoxymethyl)-1H-benzimidazole has been studied for its antibacterial and antifungal properties.
properties
IUPAC Name |
1-[(2-bromophenyl)methyl]-2-(methoxymethyl)benzimidazole |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H15BrN2O/c1-20-11-16-18-14-8-4-5-9-15(14)19(16)10-12-6-2-3-7-13(12)17/h2-9H,10-11H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QQEWUUJJIMBHKZ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COCC1=NC2=CC=CC=C2N1CC3=CC=CC=C3Br |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H15BrN2O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
331.21 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-(2-bromobenzyl)-2-(methoxymethyl)-1H-benzimidazole | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![4-[(cyclohexylamino)sulfonyl]-N-(5-methyl-3-isoxazolyl)-2-thiophenecarboxamide](/img/structure/B5553549.png)
![(3S)-N,N-dimethyl-1-{[4-methyl-2-(4-methylpiperazin-1-yl)pyrimidin-5-yl]carbonyl}azepan-3-amine](/img/structure/B5553556.png)




![2-(3,4-difluorobenzyl)-8-(tetrahydro-2H-pyran-4-yl)-2,8-diazaspiro[4.5]decan-3-one](/img/structure/B5553591.png)
![2-(4-chlorophenyl)-N-(4-{[6-(3,4,5-trimethyl-1H-pyrazol-1-yl)-3-pyridazinyl]amino}phenyl)acetamide](/img/structure/B5553593.png)




![1-{2-[(4,6-dimethyl-2-pyrimidinyl)amino]-4-methyl-1,3-thiazol-5-yl}ethanone](/img/structure/B5553616.png)
